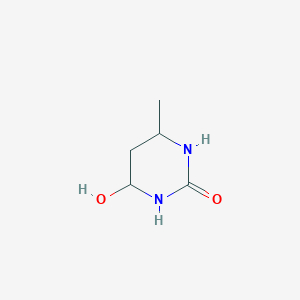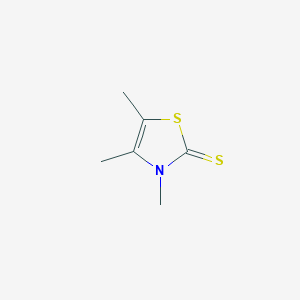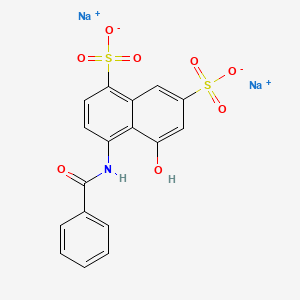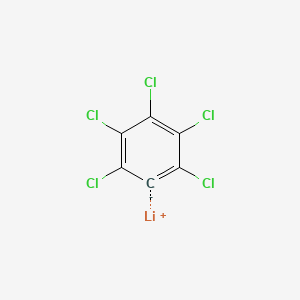
lithium;1,2,3,4,5-pentachlorobenzene-6-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide is a chemical compound that consists of a benzene ring substituted with five chlorine atoms and a lithium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-pentachlorobenzene-6-ide typically involves the reaction of 1,2,3,4,5-pentachlorobenzene with a lithium reagent. One common method is to react 1,2,3,4,5-pentachlorobenzene with lithium metal in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce less chlorinated benzene derivatives. Substitution reactions can result in a variety of functionalized benzene compounds.
Applications De Recherche Scientifique
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound can be used in studies related to the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which lithium;1,2,3,4,5-pentachlorobenzene-6-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorobenzene: A closely related compound with similar chemical properties but without the lithium ion.
Hexachlorobenzene: Another chlorinated benzene derivative with six chlorine atoms.
Tetrachlorobenzene: A compound with four chlorine atoms on the benzene ring.
Uniqueness
Lithium;1,2,3,4,5-pentachlorobenzene-6-ide is unique due to the presence of the lithium ion, which imparts distinct chemical reactivity and potential applications compared to other chlorinated benzene derivatives. The lithium ion can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
6782-80-5 |
|---|---|
Formule moléculaire |
C6Cl5Li |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
lithium;1,2,3,4,5-pentachlorobenzene-6-ide |
InChI |
InChI=1S/C6Cl5.Li/c7-2-1-3(8)5(10)6(11)4(2)9;/q-1;+1 |
Clé InChI |
STFJPNWSAHTQCV-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


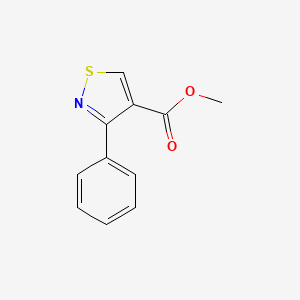
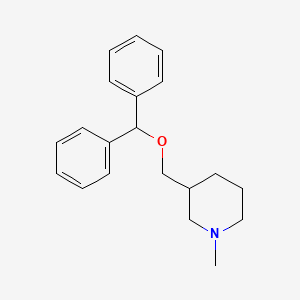
phosphanium chloride](/img/structure/B14716299.png)
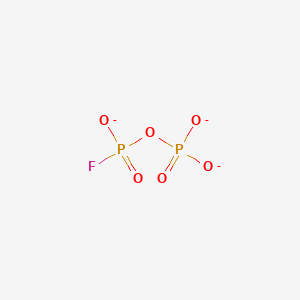
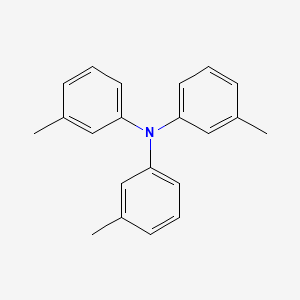
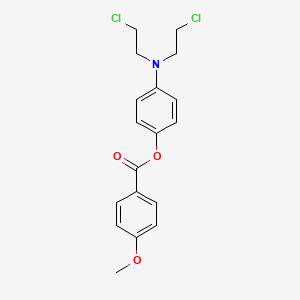

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
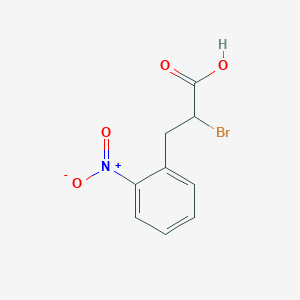
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
